Methyl 3-chloro-2'-methyl-[1,1'-biphenyl]-4-carboxylate
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Overview
Description
Methyl 3-chloro-2’-methyl-[1,1’-biphenyl]-4-carboxylate is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a biphenyl core with a methyl ester group at the 4-position, a chlorine atom at the 3-position, and a methyl group at the 2’-position. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-2’-methyl-[1,1’-biphenyl]-4-carboxylate typically involves several steps:
Grignard Addition Reaction: The process begins with the preparation of 3-chloro-2-methylbiphenyl through a Grignard addition reaction.
Esterification: The resulting 3-chloro-2-methylbiphenyl is then subjected to esterification with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity Methyl 3-chloro-2’-methyl-[1,1’-biphenyl]-4-carboxylate.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-2’-methyl-[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Hydrolysis: Formation of carboxylic acids and methanol.
Scientific Research Applications
Methyl 3-chloro-2’-methyl-[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-2’-methyl-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom or ester group participates in the reaction. The pathways involved include the formation of cationic intermediates, which then react with nucleophiles or electrophiles .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methylbiphenyl: Lacks the ester group, making it less reactive in esterification reactions.
Methyl 2-chloro-3’-methyl-[1,1’-biphenyl]-4-carboxylate: Similar structure but with different substitution patterns, leading to different reactivity and applications.
Uniqueness
Methyl 3-chloro-2’-methyl-[1,1’-biphenyl]-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable in various synthetic and industrial applications.
Properties
IUPAC Name |
methyl 2-chloro-4-(2-methylphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-10-5-3-4-6-12(10)11-7-8-13(14(16)9-11)15(17)18-2/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPGKIFLHKCIPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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